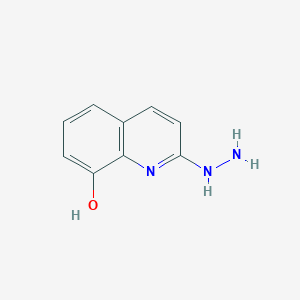

2-Hydrazinylquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJACHAEBSDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295717 | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15011-37-7 | |

| Record name | 15011-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Hydrazino-8-hydroxyquinoline

The following is an in-depth technical monograph on 2-hydrazino-8-hydroxyquinoline (CAS 15011-37-7) , structured for researchers in medicinal chemistry, analytical science, and drug discovery.

CAS: 15011-37-7 | Molecular Formula: C

Executive Summary

2-Hydrazino-8-hydroxyquinoline (2-HHQ) is a bifunctional quinoline scaffold that integrates the metal-chelating pharmacophore of 8-hydroxyquinoline (8-HQ) with the high nucleophilic reactivity of a hydrazine moiety at the C2 position. This dual functionality makes it a critical intermediate in two distinct fields:

-

Medicinal Chemistry: As a precursor for synthesizing hydrazone-based multidrug resistance (MDR) reversal agents and antimicrobial compounds.

-

Analytical Chemistry: As a "fluorogenic" derivatization reagent for carbonyls (aldehydes/ketones), where the 8-HQ core enables metal-enhanced fluorescence (MEF) upon chelation with ions like Al(III) or Zn(II).

This guide details the synthesis, reaction mechanisms, and handling protocols for 2-HHQ, emphasizing its utility as a "turn-on" fluorescent probe and a bioactive building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Note |

| Appearance | Yellow to orange crystalline solid | Color intensifies upon oxidation or metal binding. |

| Solubility | Low in neutral water; Soluble in dilute acid (protonation), DMSO, Ethanol (hot). | Hydrazine group allows pH-dependent solubility. |

| Stability | Sensitive to oxidation (air/light). | Hydrazines can degrade to azo compounds; store under inert gas. |

| pKa | ~4.0 (quinoline N), ~9.8 (phenolic OH) | Estimated based on 8-HQ parent scaffold. |

| Melting Point | 143–145 °C (decomposition) | Varies by purity/solvate form; often decomposes upon melting. |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of 2-HHQ relies on the nucleophilic displacement of a halogen (typically chlorine) at the activated 2-position of the quinoline ring by hydrazine. This reaction is favored due to the electron-deficient nature of the pyridine ring in the quinoline system.

Core Reaction

Precursor: 2-chloro-8-hydroxyquinoline (CAS 14459-86-0)

Reagent: Hydrazine hydrate (

Step-by-Step Methodology

Based on the foundational work of Terry et al. (1967) and optimized for modern laboratory standards.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in ethanol (10–20 volumes).

-

Addition: Add hydrazine hydrate (excess, typically 3.0–5.0 eq) dropwise to the stirring solution.

-

Note: Excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, replaced by the more polar product (Rf ~0.4).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter directly. If not, concentrate the solvent volume by 50% under reduced pressure and add cold water to induce precipitation.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallization: Dissolve in hot ethanol, filter while hot to remove insoluble impurities, and cool slowly to crystallize.

-

Drying: Dry under vacuum at 40 °C. Avoid high heat to prevent hydrazine decomposition.

-

Caption: Nucleophilic aromatic substitution pathway transforming 2-chloro-8-hydroxyquinoline into 2-hydrazino-8-hydroxyquinoline.

Mechanistic Applications

A. Derivatization of Carbonyls (Schiff Base Formation)

The primary utility of the 2-hydrazino group is its reactivity toward aldehydes and ketones to form hydrazones . This is critical in metabolomics for "tagging" carbonyl metabolites.

-

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration to form a

double bond. -

Advantage: The resulting hydrazone conjugates the target molecule to the 8-HQ core, conferring metal-chelating properties to the target.

B. Metal-Enhanced Fluorescence (MEF)

The 8-hydroxyquinoline moiety is weakly fluorescent on its own due to excited-state intramolecular proton transfer (ESIPT). However, upon chelation with diamagnetic metals (e.g.,

-

Logic: React 2-HHQ with a non-fluorescent analyte (e.g., an aldehyde)

Form Hydrazone

Caption: The "Turn-On" fluorescence mechanism via hydrazone formation and subsequent metal chelation.

Biological Activity & Drug Development

In drug discovery, 2-HHQ serves as a scaffold for Multidrug Resistance (MDR) Reversal Agents .

-

P-gp Inhibition: Derivatives formed by reacting 2-HHQ with specific aldehydes (e.g., isatin derivatives or salicylaldehydes) have shown high potency in inhibiting P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

-

Iron Chelation: The 8-HQ core acts as an iron chelator, potentially inducing cancer cell death via iron depletion or ROS generation (redox cycling of the iron complex).

Safety & Handling Protocols

Hazard Class: Hydrazine derivatives are potential carcinogens , mutagens , and skin sensitizers . GHS Signal Word: DANGER

| Hazard | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. Handle in a fume hood. |

| Skin Sensitization | May cause allergic skin reactions. Double-glove (Nitrile) is mandatory. |

| Reactivity | Incompatible with strong oxidizers. May liberate toxic hydrazine gas if heated to decomposition. |

Disposal: All waste containing this compound must be segregated as "Hazardous Chemical Waste" and treated as a potential carcinogen. Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) cautiously before disposal if protocol permits, or dispose of as solid hazardous waste.

References

-

Terry, R. F., Przystal, F., & Phillips, J. P. (1967). 2-Hydrazino-8-quinolinol and derivatives.[1][2][3] Journal of Medicinal Chemistry, 10(5), 981–981.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252–274.

-

Szabo, P., et al. (2017). MDR-reversing 8-hydroxy-quinoline derivatives. World Intellectual Property Organization (WIPO), Patent WO2017175018A2.

Sources

The Multifaceted Biological Activities of 2-Hydrazinylquinolin-8-ol Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold, a recurring motif in pharmacologically active compounds, continues to be a source of inspiration for the development of novel therapeutic agents. Among its myriad derivatives, those incorporating a hydrazinyl moiety at the 2-position and a hydroxyl group at the 8-position of the quinoline ring have emerged as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-hydrazinylquinolin-8-ol derivatives. We delve into their significant antimicrobial, anticancer, and antioxidant properties, offering detailed experimental protocols, structure-activity relationship analyses, and visual representations of key molecular pathways to empower researchers and drug development professionals in their quest for new and effective therapeutic leads.

Introduction: The Quinoline Core and the Promise of Hydrazone Derivatives

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, has garnered significant attention due to its diverse pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects.[2][3] The introduction of a hydrazinyl (-NHNH2) group at the 2-position of the 8-hydroxyquinoline core opens up a versatile synthetic handle for the creation of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.

Hydrazide-hydrazones are themselves a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[4] The molecular hybridization of the 8-hydroxyquinoline scaffold with the hydrazone moiety has proven to be a fruitful strategy, leading to the discovery of potent antimicrobial and anticancer agents.[4][5] This guide will explore the synthesis of these hybrid molecules and detail their impressive range of biological effects.

Synthetic Pathways to 2-Hydrazinylquinolin-8-ol and its Derivatives

The synthesis of 2-hydrazinylquinolin-8-ol derivatives typically proceeds through a multi-step sequence, starting from the readily available 8-hydroxyquinoline. The key intermediate is 2-(quinolin-8-yloxy)acetohydrazide, which is then condensed with various carbonyl compounds to yield the final hydrazone derivatives.

Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide: A Key Intermediate

The synthesis of the pivotal acetohydrazide intermediate is a two-step process. The first step involves the etherification of 8-hydroxyquinoline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide [2]

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

-

To a solution of 8-hydroxyquinoline (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add ethyl chloroacetate (1 equivalent) dropwise with stirring.

-

Reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the inorganic solid and remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-(quinolin-8-yloxy)acetate.

Step 2: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

-

Suspend ethyl 2-(quinolin-8-yloxy)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the reaction mixture for 15 hours.

-

Concentrate the solution and allow it to cool.

-

Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol to yield 2-(quinolin-8-yloxy)acetohydrazide.

Caption: Synthetic route to 2-(quinolin-8-yloxy)acetohydrazide.

Synthesis of 2-Hydrazinylquinolin-8-ol Hydrazone Derivatives

The versatile 2-(quinolin-8-yloxy)acetohydrazide serves as a scaffold for the synthesis of a diverse library of hydrazone derivatives. This is typically achieved through a straightforward condensation reaction with a variety of aromatic and heteroaromatic aldehydes.

Experimental Protocol: General Synthesis of N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazides [2]

-

Dissolve 2-(quinolin-8-yloxy)acetohydrazide (1 equivalent) in ethanol.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hydrazone derivative.

Caption: Inhibition of DNA gyrase by quinoline derivatives.

Antifungal Activity

Several 2-hydrazinylquinolin-8-ol derivatives have also exhibited promising antifungal activity against various fungal pathogens. The structural features that confer potent antibacterial activity often translate to antifungal efficacy as well.

Anticancer Potential: Inducing Apoptosis in Malignant Cells

The quest for novel anticancer agents has led to the exploration of quinoline hydrazones as a promising class of compounds. These molecules have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms. [5][6]

Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic activity of these derivatives is highly dependent on their chemical structure. The presence of specific substituents can significantly enhance their potency and selectivity towards cancer cells.

| Substituent (R) on Aryl Ring | General Observation on Anticancer Activity | Reference |

| Halogens (e.g., -Cl, -F) | Often associated with high cytotoxicity | [5] |

| Methoxy groups (-OCH3) | Can enhance activity in certain positions | [4] |

| Heterocyclic moieties | Can lead to potent and selective compounds | [6] |

Table of Anticancer Activity Data (Selected Compounds)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [6] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [6] |

Mechanism of Anticancer Action: A Multi-pronged Attack

The anticancer effects of 2-hydrazinylquinolin-8-ol derivatives are often mediated by a combination of mechanisms, primarily centered around the induction of apoptosis.

1. Generation of Reactive Oxygen Species (ROS): These compounds can induce oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). [7]Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

2. Mitochondrial Pathway of Apoptosis: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Quinoline hydrazones can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. [8][9]Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis.

3. Caspase Activation: The activation of caspases, particularly caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (executioner caspase), is a hallmark of apoptosis. [8]Treatment with these quinoline derivatives has been shown to lead to the cleavage and activation of these caspases.

Caption: Apoptotic pathway induced by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Properties: Scavenging Free Radicals

In addition to their antimicrobial and anticancer activities, some 2-hydrazinylquinolin-8-ol derivatives have shown potential as antioxidant agents. Their ability to scavenge free radicals is attributed to the presence of the phenolic hydroxyl group and the hydrazone moiety, which can donate hydrogen atoms to neutralize reactive oxygen species. [10] Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare different concentrations of the test compounds.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the maximum wavelength of DPPH (around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Perspectives and Conclusion

The 2-hydrazinylquinolin-8-ol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The demonstrated efficacy of these derivatives as antimicrobial and anticancer agents, coupled with their potential antioxidant properties, underscores their significance in medicinal chemistry.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety in a physiological context.

References

-

Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. (2022). MDPI. Retrieved February 9, 2026, from [Link]

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). PubMed. Retrieved February 9, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-

Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC -. (2016). Natural Sciences Publishing. Retrieved February 9, 2026, from [Link]

-

Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved February 9, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. Retrieved February 9, 2026, from [Link]

-

Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. (2024). National Institutes of Health. Retrieved February 9, 2026, from [Link]

- Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. Retrieved February 9, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021). ACS Publications. Retrieved February 9, 2026, from [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. Retrieved February 9, 2026, from [Link]

-

Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2. (2024). MPG.PuRe. Retrieved February 9, 2026, from [Link]

-

Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia. (2021). MDPI. Retrieved February 9, 2026, from [Link]

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Original Article Fangchinoline induces cell apoptosis via the mitochondrial apoptotic pathway in gastric cancer cells. (n.d.). e-Century Publishing Corporation. Retrieved February 9, 2026, from [http://www.e-century.org/kc/mag_down.php?p_id=23187&mag_id=3&mag_name=Int J Clin Exp Med&vol=12&iss=4&p_name=3773-3779]([Link] J Clin Exp Med&vol=12&iss=4&p_name=3773-3779)

-

Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. (2015). PubMed. Retrieved February 9, 2026, from [Link]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). PubMed. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. mdpi.com [mdpi.com]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

Coordination Chemistry of 8-Hydroxyquinoline Hydrazine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

8-Hydroxyquinoline (8-HQ) serves as a "privileged scaffold" in coordination chemistry due to its bidentate (

Ligand Architecture & Rational Design

The modification of 8-HQ with hydrazine linkers transforms a simple bidentate chelator into a versatile multi-donor system. The most common synthetic route involves the condensation of 8-hydroxyquinoline-2-carbaldehyde (or the 5-formyl analogue) with functionalized hydrazides.

Structural Tautomerism

Hydrazone derivatives exhibit keto-enol tautomerism, which is critical for coordination:

-

Keto Form: Predominant in solid state; coordinates via the carbonyl oxygen (neutral ligand).

-

Enol Form: Accessible upon deprotonation; coordinates via the enolate oxygen (anionic ligand), often stabilizing higher oxidation states of metals like V(IV) or Cu(II).

Synthesis Workflow

The formation of the Schiff base is acid-catalyzed. Below is the reaction pathway for a prototype ligand: 8-hydroxyquinoline-2-carbaldehyde benzoylhydrazone .

Figure 1: Condensation pathway for the synthesis of 8-HQ hydrazone ligands.

Coordination Dynamics

The coordination mode is dictated by the metal ion's preference and the pH of the reaction medium.

Chelation Modes

-

Bidentate (

): The metal binds only to the quinoline nitrogen and phenolate oxygen. The hydrazine tail remains uncoordinated (common in sterically hindered systems). -

Tridentate (

): The most stable configuration for transition metals (Cu, Zn, V). The metal coordinates to:

Geometric Configurations

| Metal Ion | Preferred Geometry | Stoichiometry (M:L) | Notes |

| Cu(II) | Square Planar / Distorted Square Pyramidal | 1:1 | Often forms mono-ligand complexes [Cu(L)X] where X is an anion (Cl, OAc). |

| Zn(II) | Octahedral / Tetrahedral | 1:2 | Fluorescence is often enhanced due to the CHEF (Chelation-Enhanced Fluorescence) effect. |

| V(IV)O | Square Pyramidal | 1:1 | The vanadyl oxygen occupies the apical position. |

| Pt(II) | Square Planar | 1:1 | High cytotoxicity; intercalates into DNA. |

Biological Mechanism: The Ionophore Effect

The therapeutic potency of 8-HQ hydrazine complexes, particularly in oncology, relies on the "Metal Ionophore" mechanism. Unlike simple chelators that strip metals from the body, these lipophilic complexes transport redox-active metals (Cu, Fe) into cells and organelles (lysosomes, mitochondria).

Mechanism of Action (MOA)

-

Entry: The neutral, lipophilic complex crosses the cell membrane.

-

Dissociation/Redox: Intracellular reduction (e.g., Cu(II)

Cu(I)) by glutathione (GSH) releases the metal or generates a redox-cycling active species.[1] -

Damage: Free copper generates Reactive Oxygen Species (ROS) via Fenton-like reactions, causing DNA double-strand breaks and mitochondrial dysfunction.

Figure 2: The "Trojan Horse" ionophore mechanism of 8-HQ copper complexes.

Core Experimental Protocol

Objective: Synthesis and characterization of a Copper(II) complex of 8-hydroxyquinoline-2-carbaldehyde benzoylhydrazone.

Phase 1: Ligand Synthesis

-

Reagents: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).

-

Addition: Add benzhydrazide (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Isolation: Cool to room temperature. The yellow precipitate (Schiff base) is filtered, washed with cold ethanol and diethyl ether, and dried in vacuo.

-

Validation:

H NMR should show the disappearances of the aldehyde proton (

-

Phase 2: Metal Complexation (Cu(II))

-

Preparation: Dissolve the synthesized ligand (0.5 mmol) in Methanol (20 mL).

-

Note: If solubility is low, use a MeOH/DMSO (9:1) mixture.

-

-

Deprotonation: Add KOH (0.1 M in MeOH) dropwise until pH

8–9. This facilitates enolization and coordination. -

Metal Addition: Add Cu(OAc)

H -

Observation: The solution will instantly darken (usually dark red or brown). Stir at room temperature for 4 hours.

-

Work-up: Filter the precipitate, wash with ice-cold MeOH to remove unreacted metal salts, and dry over silica gel.

Phase 3: Characterization Checklist

| Technique | Expected Result | Interpretation |

| FT-IR | Shift in | Indicates coordination of imine nitrogen. |

| FT-IR | Disappearance of | Confirms deprotonation and binding of phenolic oxygen. |

| ESI-MS | Molecular ion peak | Confirms 1:1 stoichiometry. |

| EPR | Anisotropic signal ($g{ |

References

-

Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11.

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective.[1] European Journal of Medicinal Chemistry, 120, 252-274.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[1] Drug Design, Development and Therapy, 7, 1157-1178.

-

Song, Y., et al. (2015). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines.[1] MedChemComm, 6(1), 61-74.

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[4] Open Journal of Applied Sciences, 11, 1-10.

Sources

A Technical Guide to the Fluorescent Properties and Applications of 2-Hydrazinylquinolin-8-ol

Introduction: Unveiling the Potential of a Functionalized Quinoline

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the design of fluorescent probes and chemosensors.[1] In its native state, 8-hydroxyquinoline exhibits weak fluorescence due to an excited-state intermolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] However, upon chelation with metal ions, this non-radiative decay pathway is suppressed, leading to a significant enhancement of fluorescence.[1][2] This phenomenon, coupled with the rigidification of the molecular structure upon binding, makes 8-HQ and its derivatives powerful tools for the detection and imaging of metal ions.[1]

This guide focuses on a specific, yet highly promising derivative: 2-hydrazinylquinolin-8-ol. The introduction of a hydrazinyl (-NHNH₂) group at the 2-position of the quinoline ring introduces a reactive and electron-donating moiety. This functionalization is anticipated to modulate the photophysical properties of the 8-HQ core and provide a versatile handle for further chemical modifications or for direct participation in sensing mechanisms. This document will provide an in-depth exploration of the synthesis, anticipated fluorescent properties, and potential applications of 2-hydrazinylquinolin-8-ol for researchers and professionals in drug development and chemical biology.

Synthesis and Characterization: A Strategic Approach

The synthesis of 2-hydrazinylquinolin-8-ol is not as widely documented as that of other 8-HQ derivatives. However, a logical synthetic route can be devised based on established quinoline chemistry. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of the 8-hydroxyquinoline ring with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with a commercially available or synthesized 2-chloro-8-hydroxyquinoline. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution. Reaction with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, under reflux conditions, would yield the desired 2-hydrazinylquinolin-8-ol.

Caption: Proposed synthesis of 2-hydrazinylquinolin-8-ol.

Experimental Protocol: Synthesis of 2-Hydrazinylquinolin-8-ol

The following protocol is a generalized procedure based on similar reactions reported for other quinoline derivatives.[3] Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-hydrazinylquinolin-8-ol.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Core Fluorescent Properties: A Mechanistic Perspective

The fluorescent behavior of 2-hydrazinylquinolin-8-ol is governed by the interplay between the 8-hydroxyquinoline core and the 2-hydrazinyl substituent.

The Role of the 8-Hydroxyquinoline Scaffold

As previously mentioned, the parent 8-HQ is weakly fluorescent. Upon excitation, an intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen can occur, providing a non-radiative decay pathway. Chelation with a metal ion prevents this proton transfer and locks the molecule in a rigid, fluorescent conformation.

Caption: Chelation-enhanced fluorescence of 2-hydrazinylquinolin-8-ol.

Influence of the 2-Hydrazinyl Group

The hydrazinyl group is an electron-donating group. Its presence at the 2-position is expected to influence the electronic distribution within the quinoline ring system, which can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This typically results in a red-shift (a shift to longer wavelengths) of both the absorption and emission spectra compared to the unsubstituted 8-hydroxyquinoline.[1]

Furthermore, the hydrazinyl moiety provides an additional coordination site. This allows 2-hydrazinylquinolin-8-ol to act as a tridentate ligand, potentially forming more stable and rigid complexes with certain metal ions, which could lead to higher quantum yields.

Photophysical Data: A Comparative Overview

While specific experimental data for 2-hydrazinylquinolin-8-ol is scarce in the literature, we can predict its properties based on the extensive studies of 8-hydroxyquinoline and its derivatives. The following table provides a comparison of the expected photophysical properties.

| Property | 8-Hydroxyquinoline | 2-Hydrazinylquinolin-8-ol (Predicted) | Rationale for Prediction |

| Fluorescence | Weak | Weak to Moderate | The hydrazinyl group may slightly alter the ESIPT process. |

| Fluorescence upon Metal Chelation | Strong | Strong | The fundamental mechanism of chelation-enhanced fluorescence is retained. |

| Excitation Wavelength (λex) | ~315 nm | Red-shifted (~330-360 nm) | The electron-donating hydrazinyl group extends conjugation. |

| Emission Wavelength (λem) | ~520 nm (for Al³⁺ complex) | Red-shifted (~530-560 nm for Al³⁺ complex) | The electron-donating hydrazinyl group lowers the LUMO energy. |

| Stokes Shift | Large | Large | A characteristic feature of 8-HQ derivatives. |

| Quantum Yield (ΦF) of Metal Complex | Moderate to High | Potentially Higher | The tridentate nature could lead to more rigid and stable complexes. |

Note: The exact wavelengths and quantum yields are highly dependent on the specific metal ion and the solvent environment.

Applications in Research and Drug Development

The unique structural features of 2-hydrazinylquinolin-8-ol open up a range of applications, particularly in the realm of fluorescent sensing and bioimaging.

Fluorescent Chemosensor for Metal Ions

The primary application of 2-hydrazinylquinolin-8-ol is expected to be as a fluorescent sensor for various metal ions. Its tridentate nature may confer selectivity for specific metal ions that favor this coordination geometry. For instance, it could be a highly sensitive probe for Zn²⁺, a biologically important ion.[4]

Experimental Workflow: Metal Ion Sensing

The following is a generalized workflow for utilizing 2-hydrazinylquinolin-8-ol as a fluorescent sensor for metal ion detection.

Caption: Workflow for metal ion detection using 2-hydrazinylquinolin-8-ol.

Platform for Derivatization

The reactive hydrazinyl group serves as a versatile chemical handle for the synthesis of more complex probes. It can readily react with aldehydes and ketones to form hydrazones, allowing for the attachment of other functional moieties, such as targeting ligands for specific cellular components or other signaling units. This opens up possibilities for creating ratiometric or multi-analyte sensors.

Conclusion and Future Directions

2-Hydrazinylquinolin-8-ol represents a promising, yet underexplored, fluorescent scaffold. Its synthesis is feasible through established chemical routes, and its anticipated photophysical properties make it an attractive candidate for the development of novel fluorescent chemosensors. The combination of the well-understood 8-hydroxyquinoline core with the reactive and electron-donating hydrazinyl group provides a solid foundation for designing sensitive and selective probes for metal ions and potentially other analytes.

Future research should focus on the detailed experimental characterization of its photophysical properties, including the determination of quantum yields and lifetimes in the presence of various metal ions. Investigating its selectivity profile and exploring its utility in biological imaging applications will be crucial next steps in unlocking the full potential of this versatile fluorophore. The insights provided in this guide aim to serve as a catalyst for such future investigations.

References

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

- Method for preparing 5-chloro-8-hydroxyquinoline.

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace by Typeset. [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

-

8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. National Center for Biotechnology Information. [Link]

-

A Chiral Metal-Organic Framework Fluorescent Sensor incorporating H8-BINOL. ChemRxiv. [Link]

-

2-Amino-8-quinolinol. National Center for Biotechnology Information. [Link]

-

Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. National Center for Biotechnology Information. [Link]

-

synthyses, reactionand charactrization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. National Center for Biotechnology Information. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. National Center for Biotechnology Information. [Link]

-

Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

-

Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. National Center for Biotechnology Information. [Link]

-

2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Hydrazino-8-hydroxyquinoline as a Versatile Synthesis Intermediate

Abstract: 2-Hydrazino-8-hydroxyquinoline is a uniquely functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in synthetic chemistry. Its strategic combination of a reactive hydrazine group at the C2 position and a powerful chelating 8-hydroxyquinoline core makes it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of 2-hydrazino-8-hydroxyquinoline, with a focus on its utility in heterocyclic synthesis, coordination chemistry, and drug discovery. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this remarkable intermediate.

Introduction: The Strategic Importance of 2-Hydrazino-8-hydroxyquinoline

The 8-hydroxyquinoline (8-HQ, or oxine) scaffold is a "privileged" structure in medicinal chemistry and materials science.[1] The proximity of the C8 hydroxyl group and the ring nitrogen at position 1 creates a powerful bidentate chelation site, enabling it to form stable complexes with a vast array of metal ions.[2][3][4] This chelating ability is central to the diverse biological activities of 8-HQ derivatives, which include antimicrobial, anticancer, antineurodegenerative, and anti-inflammatory properties.[1][2]

By introducing a hydrazine (-NHNH₂) group at the C2 position, the synthetic utility of the 8-HQ core is dramatically expanded. The hydrazine moiety is a potent nucleophile and a precursor to a wide variety of functional groups and heterocyclic rings. This dual functionality—a reactive handle for organic transformations and a robust metal-binding domain—makes 2-hydrazino-8-hydroxyquinoline a highly valuable intermediate for creating novel compounds with tailored properties for pharmaceutical and material science applications.

Synthesis and Physicochemical Characterization

The reliable synthesis of the starting intermediate is paramount for any synthetic campaign. 2-Hydrazino-8-hydroxyquinoline is typically prepared from its precursor, 2-chloro-8-hydroxyquinoline, through nucleophilic aromatic substitution with hydrazine hydrate.

Synthesis Pathway

The overall synthesis is a straightforward two-step process starting from commercially available 8-hydroxyquinoline.

Caption: Synthesis of 2-Hydrazino-8-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 2-Hydrazino-8-hydroxyquinoline

-

Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline.

-

To a stirred solution of 8-hydroxyquinoline in phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) in portions while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The resulting precipitate (2-chloro-8-hydroxyquinoline) is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

-

Step 2: Synthesis of 2-Hydrazino-8-hydroxyquinoline.

-

Suspend the 2-chloro-8-hydroxyquinoline obtained in Step 1 in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The reaction mixture typically becomes a clear solution before a new precipitate forms.

-

Cool the mixture to room temperature. The product will crystallize out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol to remove excess hydrazine, and then wash with diethyl ether.

-

Dry the product in a vacuum desiccator to yield 2-hydrazino-8-hydroxyquinoline as a crystalline solid.

-

Physicochemical Properties

Proper characterization is essential for verifying the identity and purity of the synthesized intermediate.

| Property | Value | Source |

| Chemical Formula | C₉H₉N₃O | - |

| Molecular Weight | 175.19 g/mol | - |

| Appearance | Pale yellow to light brown crystalline powder | [5] |

| Melting Point | ~150-155 °C (decomposes) | Varies by purity |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | [6] |

| ¹H NMR (DMSO-d₆) | δ ~6.8-7.5 (m, 5H, Ar-H), δ ~8.0 (s, 1H, NH), δ ~4.3 (s, 2H, NH₂) | Varies slightly |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H, O-H stretching), ~1620 (C=N stretching), ~1580 (aromatic C=C) | [7] |

Core Reactivity and Mechanistic Principles

The synthetic versatility of 2-hydrazino-8-hydroxyquinoline stems from the distinct reactivity of its hydrazine and 8-hydroxyquinoline components.

Caption: Key reactivity sites of the intermediate.

The Hydrazine Moiety: A Gateway to Heterocycles

The terminal -NH₂ group of the hydrazine is highly nucleophilic, making it reactive toward a wide range of electrophiles. This is the primary site for building new molecular complexity.

-

Formation of Hydrazones (Schiff Bases): The most fundamental reaction is the condensation with aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate, followed by dehydration to form a stable C=N double bond. These resulting hydrazones are not just final products; they are critical intermediates for further cyclization reactions and serve as versatile ligands in coordination chemistry.[8][9][10]

-

Cyclization Reactions: This is where 2-hydrazino-8-hydroxyquinoline truly excels as an intermediate.

-

With 1,3-Dicarbonyls: Reaction with compounds like acetylacetone or ethyl acetoacetate leads directly to the formation of pyrazole rings, a core structure in many pharmaceuticals.[11] The mechanism involves initial hydrazone formation followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the second carbonyl, and subsequent dehydration.

-

With Esters/Acid Chlorides: Acylation of the terminal nitrogen followed by cyclization is a common route to triazoles and other related heterocycles.[7][12]

-

The 8-Hydroxyquinoline Core: A Powerful Chelator

The quinoline nitrogen and the adjacent hydroxyl group form a pincer-like structure ideal for binding metal ions.[2][3] This chelation is a defining feature that imparts significant biological and material properties.

-

Mechanism of Chelation: The hydroxyl proton is displaced, and the metal ion coordinates to both the phenolic oxygen and the quinoline nitrogen, forming a stable five-membered ring.[3][4] This rigidifies the molecular structure and can dramatically alter the electronic properties of the system, often leading to enhanced fluorescence or catalytic activity.[3]

-

Influence on Drug Action: In drug development, this chelation can restore metal homeostasis, which is implicated in diseases like Alzheimer's.[2] It can also facilitate the transport of the molecule across cell membranes and localize it within cells, where it can exert its therapeutic effect.[13]

Applications in Synthesis

Synthesis of Novel Heterocyclic Scaffolds

The ability to construct fused heterocyclic systems is a major application. By reacting 2-hydrazino-8-hydroxyquinoline with various bifunctional reagents, complex ring systems can be assembled in a single step.

Example Workflow: Synthesis of a Pyrazolyl-8-hydroxyquinoline

Caption: General workflow for pyrazole synthesis.

Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

-

Dissolve 2-hydrazino-8-hydroxyquinoline (1 mmol) in glacial acetic acid (10 mL).

-

Add acetylacetone (1.1 mmol) to the solution.

-

Heat the mixture at reflux for 4 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Neutralize with a dilute ammonium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure pyrazole derivative.

Coordination Chemistry and Drug Development

Derivatives of 2-hydrazino-8-hydroxyquinoline, especially its hydrazones, are exceptional ligands for creating metal complexes with significant therapeutic potential.[14] The resulting complexes often exhibit enhanced biological activity compared to the free ligand, a principle that is actively exploited in the design of metallodrugs.[14][15]

Application Example: Anticancer Copper(II) Complexes Numerous studies have shown that copper complexes of 8-hydroxyquinoline hydrazones display potent cytotoxic activity against various cancer cell lines.[14]

-

Causality of Action: The enhanced anticancer activity is often attributed to several factors:

-

Increased Lipophilicity: The complex is more lipid-soluble than the free ligand, facilitating its passage through the cell membrane.

-

Redox Activity: The copper ion can participate in redox cycling within the cell, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death).[14]

-

DNA Intercalation/Damage: The planar structure of the quinoline moiety allows the complex to intercalate between DNA base pairs, disrupting DNA replication and leading to cell cycle arrest.[14]

-

| Complex Type | Target Cancer Cell Lines | Typical IC₅₀ Range (µM) | Mechanism of Action |

| Cu(II)-Hydrazone Complexes | Breast (MCF-7), Colon (HCT-116), Melanoma (A375) | 0.5 - 15 µM | ROS generation, DNA damage, Apoptosis induction[14][16] |

| Zn(II)-Hydrazone Complexes | Colon (CT-26), Breast (MDA-MB-231) | 5 - 25 µM | Cell cycle arrest, Inhibition of cell migration[8][15] |

| Ru(II)-Hydrazone Complexes | Colon (HCT-116) | < 21 µM | Cell cycle arrest in S phase, Inhibition of cell migration[15] |

Conclusion

2-Hydrazino-8-hydroxyquinoline stands out as a supremely versatile and powerful intermediate in modern synthetic chemistry. Its dual-reactivity profile enables a modular approach to the synthesis of complex molecules. By leveraging the nucleophilicity of the hydrazine group for heterocyclic construction and the robust chelating power of the 8-hydroxyquinoline core, researchers can readily access a vast chemical space of novel ligands, metallodrugs, and functional materials. The straightforward synthesis of the intermediate, combined with its predictable and high-yielding reactivity, ensures its continued importance in academic and industrial laboratories focused on drug discovery and materials science.

References

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]

-

Al-Ostath, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7346. Available from: [Link]

-

Singh, M. S., & Singh, A. K. (2015). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. Available from: [Link]

-

Ribeiro, N., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11957–11974. Available from: [Link]

-

Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10896–10904. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Available from: [Link]

-

Shcherbakov, D., et al. (2025). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 26(16), 8402. Available from: [Link]

-

Al-Amiery, A. A., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Scientific Reports, 14(1), 18320. Available from: [Link]

-

Research & Reviews: Journal of Chemistry (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

-

Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1156598. Available from: [Link]

-

Al-Juboori, A. M. J. (2021). Synthesis and Characterization of New Quinolin-2-ones Derived from Triazine Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1152-1161. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(19), 5988. Available from: [Link]

-

Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4567. Available from: [Link]

-

Al-Ostath, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

-

Gouveia, L. F., et al. (2023). Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. Molecules, 28(14), 5396. Available from: [Link]

-

Pec, P., & Slouka, J. (1979). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 44(3), 875-879. Available from: [Link]

- Google Patents (2019). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

-

Gouveia, L. F., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. Available from: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. autechindustry.com [autechindustry.com]

- 7. mdpi.com [mdpi.com]

- 8. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 14. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Technical Guide: Antimicrobial Potential of Hydrazine-Substituted Quinolines

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1][2] Hydrazine-substituted quinolines represent a high-potential class of antimicrobial agents that leverage the privileged quinoline scaffold—historically validated in antimalarials like chloroquine—fused with a hydrazine linker. This linker (

This guide provides a technical deep-dive into the design, synthesis, and evaluation of these compounds. It moves beyond basic literature review to offer reproducible protocols and mechanistic insights for researchers targeting Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens.

The Pharmacophore: Structural Logic & SAR

The quinoline ring provides a planar, lipophilic anchor that intercalates into DNA or hydrophobic pockets of enzymes. The introduction of a hydrazine group, often derivatized into hydrazones or hydrazides , significantly expands the chemical space.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of these derivatives is strictly governed by substitution patterns.

-

Position 2 & 4: Critical for the hydrazine attachment. Substitution at C4 is often favored for DNA gyrase inhibition due to spatial alignment with the ATP-binding pocket.

-

Position 6, 7, & 8: Modulation of lipophilicity and electronic properties. Electron-withdrawing groups (EWGs) like Halogens (Cl, F, Br) or Nitro (

) groups at C6 or C7 typically enhance membrane permeability and potency. -

The Hydrazine Linker: Unsubstituted hydrazines are often too toxic or unstable. Derivatization into hydrazones (Schiff bases) via condensation with aromatic aldehydes stabilizes the molecule and adds a second hydrophobic tail (Ring B) for additional binding interactions.

SAR Visualization

The following diagram illustrates the functional logic of the quinoline-hydrazine scaffold.

Caption: Functional dissection of the hydrazine-substituted quinoline scaffold highlighting key substitution zones for antimicrobial optimization.

Mechanism of Action: DNA Gyrase Inhibition

While quinolines like chloroquine inhibit heme polymerization, hydrazine-substituted quinolines primarily target bacterial DNA replication enzymes.[3]

The Molecular Cascade

-

Permeation: The lipophilic quinoline core facilitates passive diffusion across the bacterial cell wall (peptidoglycan in Gram-positives, outer membrane porins in Gram-negatives).

-

Target Binding: The molecule enters the cytoplasm and binds to the DNA Gyrase-DNA complex (specifically the GyrB subunit or the GyrA/DNA interface).

-

Stabilization: The hydrazine/hydrazone moiety forms hydrogen bonds with key residues (e.g., Asp73, Arg76 in E. coli GyrB).

-

Stalling: This stabilizes the "cleavable complex," preventing the re-ligation of DNA strands.

-

Cell Death: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to apoptosis-like cell death.

Caption: The mechanistic pathway of quinoline-hydrazine derivatives leading to bacterial cell death via DNA gyrase inhibition.

Experimental Protocols

This section details the synthesis and evaluation of a representative compound: 4-(2-benzylidenehydrazinyl)-7-chloroquinoline .

Synthesis Protocol

Objective: Synthesize a quinoline hydrazone derivative from a 4-chloroquinoline precursor.

Reagents:

-

4,7-Dichloroquinoline (Starting material)

-

Hydrazine hydrate (99%)

-

Benzaldehyde (or substituted derivative)

-

Ethanol (Absolute)[4]

-

Glacial Acetic Acid (Catalyst)[4]

Workflow:

-

Hydrazinolysis (Formation of Hydrazide):

-

Dissolve 0.01 mol of 4,7-Dichloroquinoline in 30 mL of ethanol.

-

Add 0.1 mol of hydrazine hydrate (excess is required to prevent dimerization).

-

Reflux for 6–8 hours. Monitor via TLC (Solvent: Chloroform:Methanol 9:1).

-

Cool the mixture. The solid hydrazide (7-chloro-4-hydrazinylquinoline) will precipitate.

-

Filter, wash with cold ethanol, and recrystallize from ethanol.

-

Validation: Melting point should be sharp; IR should show doublet

peaks around 3300–3400 cm⁻¹.

-

-

Condensation (Formation of Hydrazone):

-

Dissolve 0.005 mol of the synthesized hydrazide in 20 mL hot ethanol.

-

Add 0.005 mol of Benzaldehyde.

-

Add 2–3 drops of Glacial Acetic Acid (catalyzes Schiff base formation by protonating the carbonyl oxygen).

-

Reflux for 3–5 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol/DMF.

-

Antimicrobial Evaluation (MIC Assay)

Method: Broth Microdilution (CLSI Standards).

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Prep: Dissolve test compound in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in wells is <1% to avoid toxicity.

-

Plate Setup:

-

Add 100 µL MHB to wells 1–12 of a 96-well plate.

-

Add 100 µL compound stock to well 1. Mix and transfer 100 µL to well 2, continuing serial dilution to well 10. Discard final 100 µL.

-

Wells 11 (Growth Control) and 12 (Sterility Control).

-

Add 100 µL of diluted inoculum to wells 1–11.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Quantitative Data Summary

The following table summarizes MIC values (

| Compound Class | Substitution (R) | S. aureus (MIC) | E. coli (MIC) | M. tuberculosis (MIC) | Reference |

| Quinoline-Hydrazide | 7-Chloro, 4-Hydrazone | 1.59 | 3.12 | -- | Ajani et al. [1] |

| Quinoline-Imidazolium | Hybrid Linker | 2.00 | >64 | 10.00 | MDPI [2] |

| Quinoline-3-Carboxylic | 2-Methyl, 4-Phenyl | 6.25 | 12.5 | -- | Sherbiny et al. [3] |

| Ciprofloxacin (Control) | -- | 0.5 - 1.0 | 0.015 | 0.5 | Standard |

Note: Hydrazine derivatives often show superior activity against Gram-positive strains due to the permeability barrier of the Gram-negative outer membrane.

Challenges & Future Directions

-

Solubility: Many high-potency hydrazones suffer from poor aqueous solubility. Formulation strategies (cyclodextrin inclusion, nano-emulsions) or salt formation (hydrochloride salts) are critical for bioavailability.

-

Toxicity: The hydrazine moiety can be toxic (hepatotoxicity). Metabolic stability assays (microsomal stability) must be performed early to ensure the hydrazine linker does not cleave prematurely to release toxic free hydrazine.

-

Resistance: While targeting DNA gyrase reduces cross-resistance with beta-lactams, overlap with fluoroquinolone resistance mechanisms (efflux pumps) is a risk.

References

-

Ajani, O. O., et al. (2018).[5] "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoline-Hydrazide-Hydrazone Hybrids." Bioorganic Chemistry.

-

Sánchez-López, E., et al. (2019). "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Molecules (MDPI).

-

Sherbiny, F. F., et al. (2015).[6] "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." Pharmaceutical and Pharmacological International Journal.

-

Eissa, I. H., et al. (2020).[7] "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives." Archiv der Pharmazie.

-

Mishra, S., et al. (2019).[8] "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Bioorganic Chemistry.

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 7. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Advanced Protocol: Role of 2-Hydrazinylquinolin-8-ol in Schiff Base Formation

Executive Summary & Strategic Rationale

2-Hydrazinylquinolin-8-ol (also known as 2-hydrazino-8-hydroxyquinoline) represents a privileged scaffold in coordination chemistry and drug discovery. Unlike simple aniline-derived Schiff bases, this molecule offers a pre-organized terdentate (N, N, O) chelating pocket upon condensation with carbonyl electrophiles.

For the researcher, the strategic value of this moiety lies in its dual functionality:

-

The "Hydrazine Handle" (C2 Position): A highly nucleophilic site that readily condenses with aldehydes/ketones to form stable hydrazones (Schiff bases), extending the conjugation system and tuning the electronic properties of the ligand.

-

The "Oxine" Core (C8 Position): The phenolic hydroxyl group, when deprotonated, acts as a hard donor, working in concert with the quinoline nitrogen and the newly formed imine nitrogen to form stable 5,5-fused chelate rings with transition metals (Cu, Zn, Co, Ni).

This guide details the mechanistic underpinnings, optimized synthetic protocols, and application logic for deploying 2-hydrazinylquinolin-8-ol in Schiff base formation.

Mechanistic Insight: The Condensation Pathway

The formation of a Schiff base (specifically a hydrazone in this context) follows an acid-catalyzed addition-elimination mechanism. The presence of the quinoline ring nitrogen adjacent to the hydrazine group influences the nucleophilicity of the terminal amino group via inductive effects.

Reaction Logic[1]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety (

) attacks the electrophilic carbonyl carbon of the aldehyde/ketone. -

Proton Transfer: Rapid proton transfer generates a neutral carbinolamine intermediate.

-

Dehydration: Acid catalysis (typically acetic acid) facilitates the protonation of the hydroxyl group, making it a good leaving group (

). -

Imine Formation: Elimination of water yields the C=N bond, locking the ligand into a conjugated system.

Visualization: Reaction Mechanism

Figure 1: Step-wise mechanism of hydrazone formation. The terminal hydrazine nitrogen is the active nucleophile.

Experimental Protocol: Synthesis & Optimization

Safety Note: Hydrazine derivatives are potential carcinogens and skin sensitizers. Work in a fume hood. 2-chloro-8-hydroxyquinoline is an irritant.

Phase 1: Precursor Synthesis (If not commercially available)

Target: 2-Hydrazinylquinolin-8-ol Starting Material: 2-Chloroquinolin-8-ol

-

Dissolution: Dissolve 10 mmol of 2-chloroquinolin-8-ol in 20 mL of absolute ethanol.

-

Addition: Add 50 mmol (excess) of hydrazine hydrate (80-99%) dropwise. Expert Tip: Excess hydrazine prevents the formation of the symmetrical bis-quinoline byproduct.

-

Reflux: Heat at reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Isolation: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

-

Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to remove traces of hydrazine hydrochloride.

Phase 2: Schiff Base Condensation (The Core Reaction)

Target: 8-Hydroxyquinoline-derived Hydrazone[1]

| Parameter | Standard Condition | Optimization for Steric Bulk |

| Solvent | Absolute Ethanol or Methanol | n-Propanol or Ethanol/DMF (9:1) |

| Catalyst | Glacial Acetic Acid (2-3 drops) | H2SO4 (cat.) or reflux duration extension |

| Stoichiometry | 1:1 (Hydrazine : Aldehyde) | 1.1:1 (Slight excess of Aldehyde) |

| Temperature | Reflux (78°C) | Reflux (97°C for n-PrOH) |

| Time | 2–4 Hours | 6–12 Hours |

Step-by-Step Workflow:

-

Preparation: Suspend 1.0 eq of 2-hydrazinylquinolin-8-ol in absolute ethanol (concentration ~0.1 M).

-

Activation: Add 1.0 eq of the aromatic aldehyde (e.g., salicylaldehyde, pyridine-2-carboxaldehyde).

-

Catalysis: Add 2–3 drops of glacial acetic acid. The acid activates the carbonyl carbon.

-

Reaction: Reflux with stirring. The solution often changes color (e.g., yellow to deep orange/red) indicating conjugation extension.

-

Work-up: Cool the mixture. The Schiff base typically precipitates.

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum or add cold diethyl ether.

-

-

Characterization: Confirm the disappearance of the NH2 doublet (approx. 4.0–5.0 ppm) and appearance of the imine singlet (-CH=N-, approx. 8.0–9.0 ppm) in 1H NMR.

Visualization: Synthetic Workflow

Figure 2: Integrated synthetic workflow from chloro-precursor to final Schiff base ligand.

Coordination Chemistry & Applications

The Schiff bases derived from 2-hydrazinylquinolin-8-ol are terdentate mono-anionic ligands . Upon complexation, they typically coordinate through:

-

Quinoline Nitrogen (

) -

Imine Nitrogen (

) -

Phenolic Oxygen (

) (Deprotonated)

This forms a 5,5-bicyclic chelate ring system , which is thermodynamically more stable than the 5-membered ring of simple 8-hydroxyquinoline complexes.

Application Spectrum

| Application Domain | Mechanism of Action | Key Metals |

| Antimicrobial | Chelation theory: Ligand lipophilicity facilitates cell membrane penetration; metal ion disrupts respiration. | Cu(II), Zn(II), Co(II) |

| Anticancer | DNA Intercalation & Oxidative Stress: Planar aromatic systems intercalate into DNA base pairs; redox-active metals generate ROS. | Cu(II), Pt(II) |

| Fluorescence Sensing | ESIPT (Excited-State Intramolecular Proton Transfer): Metal binding inhibits proton transfer, triggering strong fluorescence ("Turn-On" sensor). | Zn(II), Al(III) |

Troubleshooting & Expert Tips

-

Solubility Issues: 2-Hydrazinylquinolin-8-ol has poor solubility in non-polar solvents. If the reaction with the aldehyde is sluggish, use DMF or DMSO as a co-solvent, though this makes work-up (precipitation) harder (requires water addition).

-

Hydrolysis: The imine bond is reversible. Avoid storing the ligand in acidic aqueous solutions.

-

Tautomerism: Be aware that hydrazones can exist in amido-iminol tautomeric forms, especially if the aldehyde component has an adjacent OH group (e.g., salicylaldehyde), creating an O-N-N-O tetradentate environment.

References

-

Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

-

Unusual complexing properties of 2-(2'-pyridyl)- and 2-hydrazino-8-hydroxyquinoline Source: PubMed URL:[Link]

-

Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline Source: Journal of Chemistry Letters URL:[Link]

-

Metal Complexes of Schiff Bases Prepared from Quinoline-Hydrazide Source: MDPI (Molecules) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Hydrazinylquinolin-8-ol from 2-Chloroquinolin-8-ol

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-hydrazinylquinolin-8-ol (also known as 2-hydrazino-8-hydroxyquinoline) from 2-chloroquinolin-8-ol . This transformation is a critical entry point for generating fused heterocyclic systems (e.g., s-triazolo[4,3-a]quinolines) and tridentate ligands used in metallopharmaceutical development.